(2,4-Di-sec-Butyloxyphenyl)magnesium bromide
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Overview
Description
(2,4-di-sec-butyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This particular compound is characterized by its phenyl ring substituted with two sec-butoxy groups at the 2 and 4 positions, and a magnesium bromide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-di-sec-butyloxyphenyl)magnesium bromide typically involves the reaction of 2,4-di-sec-butyloxybromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
2,4-di-sec-butyloxybromobenzene+Mg→(2,4-di-sec-butyloxyphenyl)magnesium bromide
Industrial Production Methods
On an industrial scale, the production of Grignard reagents like this compound involves similar principles but with enhanced safety and efficiency measures. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2,4-di-sec-butyloxyphenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions like the Suzuki-Miyaura reaction.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Alkyl Halides: Methyl iodide, ethyl bromide.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Alcohols: From reactions with carbonyl compounds.
New Carbon-Carbon Bonds: From nucleophilic substitution and coupling reactions.
Scientific Research Applications
Chemistry
(2,4-di-sec-butyloxyphenyl)magnesium bromide is used in organic synthesis to form complex molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound is used to synthesize intermediates for drug development. Its ability to form carbon-carbon bonds makes it valuable in creating complex drug molecules.
Industry
Industrially, this compound is used in the production of polymers and other advanced materials. Its reactivity with various substrates allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of (2,4-di-sec-butyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium bromide moiety stabilizes the negative charge developed during the reaction, facilitating the formation of new bonds. The molecular targets are typically carbonyl groups, alkyl halides, and other electrophilic centers.
Comparison with Similar Compounds
Similar Compounds
- (2,4,6-triisopropylphenyl)magnesium bromide
- (4-methoxyphenyl)magnesium bromide
- (4-bromophenyl)magnesium bromide
Uniqueness
(2,4-di-sec-butyloxyphenyl)magnesium bromide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The sec-butoxy groups provide steric hindrance, which can affect the compound’s behavior compared to other Grignard reagents.
Properties
Molecular Formula |
C14H21BrMgO2 |
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Molecular Weight |
325.52 g/mol |
IUPAC Name |
magnesium;1,3-di(butan-2-yloxy)benzene-6-ide;bromide |
InChI |
InChI=1S/C14H21O2.BrH.Mg/c1-5-11(3)15-13-8-7-9-14(10-13)16-12(4)6-2;;/h7-8,10-12H,5-6H2,1-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
HLSYGUUTJZTGDI-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)OC1=CC(=[C-]C=C1)OC(C)CC.[Mg+2].[Br-] |
Origin of Product |
United States |
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